p-Nitrophenylsulfonylurea

Description

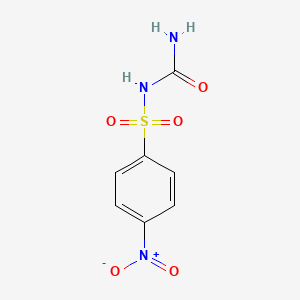

p-Nitrophenylsulfonylurea is a sulfonylurea derivative characterized by a sulfonyl group (-SO₂-) linked to a urea moiety (-NH-C(O)-NH₂) and a para-nitrophenyl aromatic ring. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and synthetic applications. The para-nitro group acts as a strong electron-withdrawing group, enhancing the compound's reactivity in nucleophilic substitution reactions and influencing its intermolecular interactions, such as hydrogen bonding .

Properties

CAS No. |

29177-55-7 |

|---|---|

Molecular Formula |

C7H7N3O5S |

Molecular Weight |

245.22 g/mol |

IUPAC Name |

(4-nitrophenyl)sulfonylurea |

InChI |

InChI=1S/C7H7N3O5S/c8-7(11)9-16(14,15)6-3-1-5(2-4-6)10(12)13/h1-4H,(H3,8,9,11) |

InChI Key |

OLOWDQIMFNQPJS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenylsulfonylurea typically involves the reaction of p-nitrophenylsulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solvents like dichloromethane or acetonitrile can facilitate the dissolution of reactants and enhance the reaction rate. Post-reaction, the product is purified through recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenylsulfonylurea undergoes various chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The sulfonylurea moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can react with the sulfonylurea group.

Major Products:

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of substituted sulfonylureas.

Scientific Research Applications

p-Nitrophenylsulfonylurea has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in enzyme inhibition studies due to its ability to interact with specific enzymes.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diabetes due to its structural similarity to other sulfonylurea drugs.

Industry: Utilized in the production of herbicides and pesticides, leveraging its chemical reactivity and stability.

Mechanism of Action

The mechanism of action of p-Nitrophenylsulfonylurea involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. This inhibition can affect various metabolic pathways, leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Key Structural Features :

- Sulfonyl group : Enhances stability and participates in hydrogen bonding.

- Urea moiety : Provides hydrogen-bonding sites, affecting solubility and crystallinity.

- p-Nitrophenyl group : Contributes to electronic effects and UV activity (λmax ~405 nm in related compounds) .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares p-Nitrophenylsulfonylurea with structurally related compounds:

Key Observations :

- Solubility : this compound exhibits lower aqueous solubility compared to p-nitrophenyl phosphate due to the absence of a hydrophilic phosphate group. Its solubility is comparable to other sulfonylureas like Tolbutamide, which rely on organic solvents .

- Reactivity : The sulfonyl chloride precursor (p-nitrobenzenesulfonyl chloride) is highly reactive, undergoing nucleophilic substitution to form sulfonamides or sulfonylureas. In contrast, this compound’s urea moiety stabilizes the structure, reducing its reactivity .

Functional and Application Differences

- p-Nitrophenyl Phosphate: Used as a chromogenic substrate in alkaline phosphatase assays (e.g., ELISA), where enzymatic cleavage releases yellow p-nitrophenol (absorbance at 405 nm) .

- The urea group enhances binding to biological targets, while the nitro group may act as a leaving group in prodrug designs .

- p-Nitrobenzenesulfonyl Chloride : Primarily a synthetic intermediate. Its chloride group is replaced by amines or ureas to generate bioactive molecules .

Research Findings

- Hydrogen Bonding : Studies on substituted thioureas (structurally analogous to sulfonylureas) reveal that the urea moiety forms robust intermolecular hydrogen bonds, increasing crystallinity but reducing solubility in apolar solvents .

- Electronic Effects : The para-nitro group in this compound withdraws electron density, polarizing the sulfonyl group and enhancing its electrophilicity. This property is shared with p-nitrophenyl phosphate but is exploited differently (e.g., in drug design vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.